

FAQ: Understanding the CDC-801 Reference Standard

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Compound Focus: Cdc-801

CAS No.: 192819-27-5

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- **Q1: What is the CDC-801 reference standard used for?** The **CDC-801** reference standard is a critical component in a high-throughput **Enzyme-Linked Immunosorbent Assay (ELISA)** for the quantitative detection of anti-Protective Antigen (PA) IgG antibodies in human sera. It is used to generate a standard curve, against which the concentration of antibodies in test samples is calculated [1].
- **Q2: What method uses the CDC-801 standard?** It is used in a validated high-throughput screening ELISA. The primary goal of this method is to rapidly test a large number of human serum samples, for instance, during a public health emergency like a release of *Bacillus anthracis* (anthrax). This redesigned format increased testing capacity 18-fold, from 4 to 72 sera per assay plate [1].

Validation Performance Data & Acceptance Criteria

The validation of an analytical method ensures it is reliable, precise, and accurate. The table below summarizes the key performance parameters and acceptance criteria for the high-throughput anti-PA IgG ELISA that uses the **CDC-801** standard [1].

Validation Parameter	Definition	Acceptance Criteria	Assay Performance
Goodness of Fit (r^2)	How well the standard curve fits the 4-parameter logistic (4-PL) model [1]	Mean $r^2 \geq 0.990$ [1]	$r^2 = 0.999$ [1]
Accuracy (Percent Error)	Closeness of measured value to the true value [1]	Percent Error $\leq 25\%$ [1]	Range: -4.6% to 14.4% [1]
Precision (Coefficient of Variance - CV)	The degree of reproducibility of repeated measurements [1]	CV $\leq 25\%$ [1]	Range: 9.0% to 21.2% [1]
Lower Limit of Quantification (LLOQ)	The lowest concentration that can be measured with acceptable accuracy and precision [1]	Accuracy $\leq 50\%$ Error, Precision CV $\leq 25\%$ [1]	2.6 $\mu\text{g/mL}$ [1]
Dilutional Linearity (Slope)	The ability to obtain measured concentrations that are proportional to the true concentration after dilution [1]	$0.9 \leq \text{Slope} \leq 1.1$ [1]	Slope = 1.02 [1]
Diagnostic Sensitivity (DSN)	The assay's ability to correctly identify true positives	Not fully specified in results	The method is reported as "sensitive and specific" [1]
Diagnostic Specificity (DSP)	The assay's ability to correctly identify true negatives	Not fully specified in results	The method is reported as "sensitive and specific" [1]

Experimental Protocol: High-Throughput Anti-PA IgG ELISA

Here is the detailed methodology for the high-throughput screening assay that utilizes the **CDC-801** standard [1].

1. Plate Coating

- **Procedure:** Coat microtiter plates with 2 µg/mL of recombinant Protective Antigen (PA) in phosphate-buffered saline (PBS).
- **Incubation:** Leave plates to incubate overnight (16-24 hours) at 2-8°C [1].

2. Plate Washing and Blocking

- **Washing:** Wash the plates three times with PBS containing 0.1% Tween-20 (wash buffer).
- **Blocking:** Add a master plate diluent (PBS with 5% skim milk and 0.5% Tween-20) to the first two columns of the plate [1].

3. Standard and Sample Loading

- **Reference Standard (CDC-801):**
 - Prepare a 1:25 initial dilution of the **CDC-801** standard in the master plate diluent.
 - Load 100 µL into the first two wells of the plate.
 - Serially transfer the solution in 2-fold dilutions down the plate to create an 8-point standard curve [1].
- **Test Samples:**
 - Dilute all test sera 1:50 in master plate diluent.
 - Load 100 µL of each diluted sample into 72 individual wells on the plate.
 - Designate the final column for positive and negative quality controls (QCs) [1].

4. Sample Incubation and Washing

- **Incubation:** Incubate the plate for 60 ± 5 minutes at 37°±2°C.
- **Washing:** Wash the plate three times with the ELISA wash buffer [1].

5. Detection Antibody Incubation

- **Procedure:** Add a horseradish peroxidase-conjugated mouse monoclonal anti-human IgG antibody to all wells.
- **Incubation:** Incubate the plate at 37°±2°C for 60 ± 5 minutes.
- **Washing:** Wash the plate three times with the ELISA wash buffer [1].

6. Signal Development and Reading

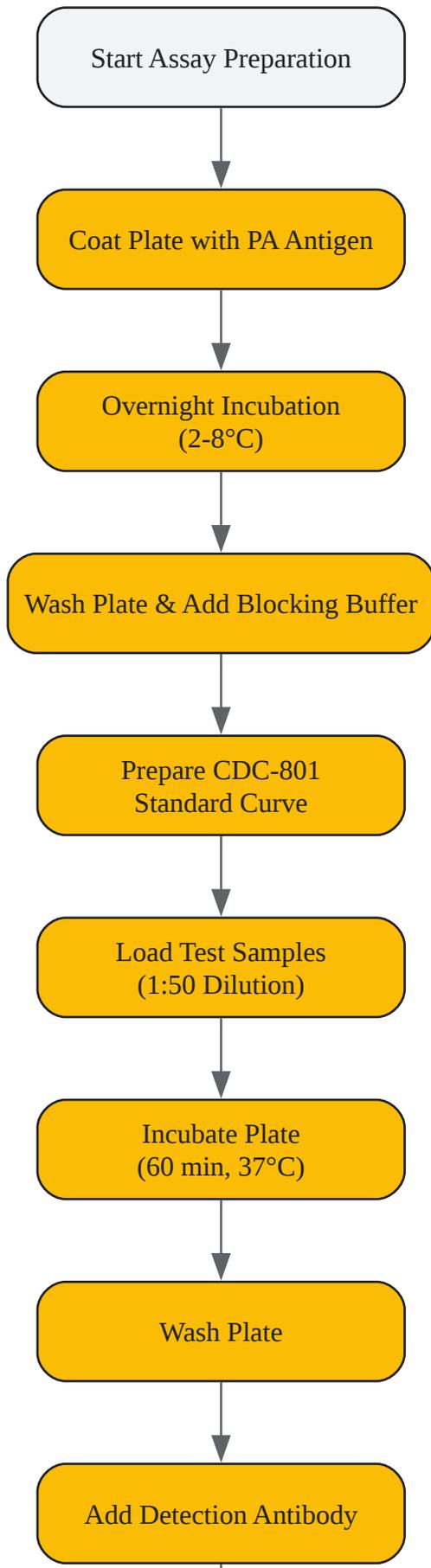
- **Substrate Addition:** Add the ABTS Peroxidase Substrate to all wells and incubate for 30 ± 5 minutes at 37°±2°C.
- **Stop Reaction:** Add the ABTS Peroxidase Stop Solution to each well.
- **Reading:** Read the optical density (OD) at 405 nm with a 490 nm reference within 30 minutes [1].

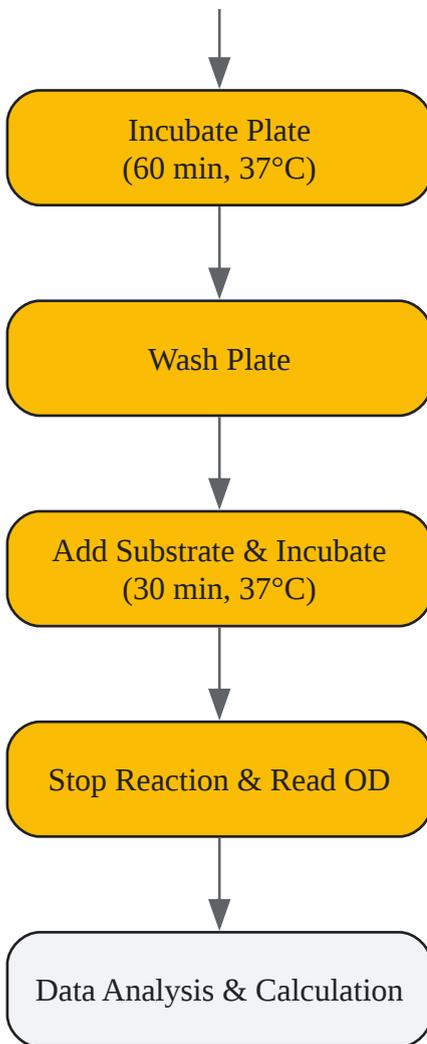
7. Data Analysis

- Fit the reference standard (**CDC-801**) OD values to a 4-parameter logistic (4-PL) curve.
- Interpolate the concentration of anti-PA IgG in test samples from the standard curve using specialized software (e.g., ELISA for SAS program) [1].

Workflow and Acceptance Pathway Diagrams

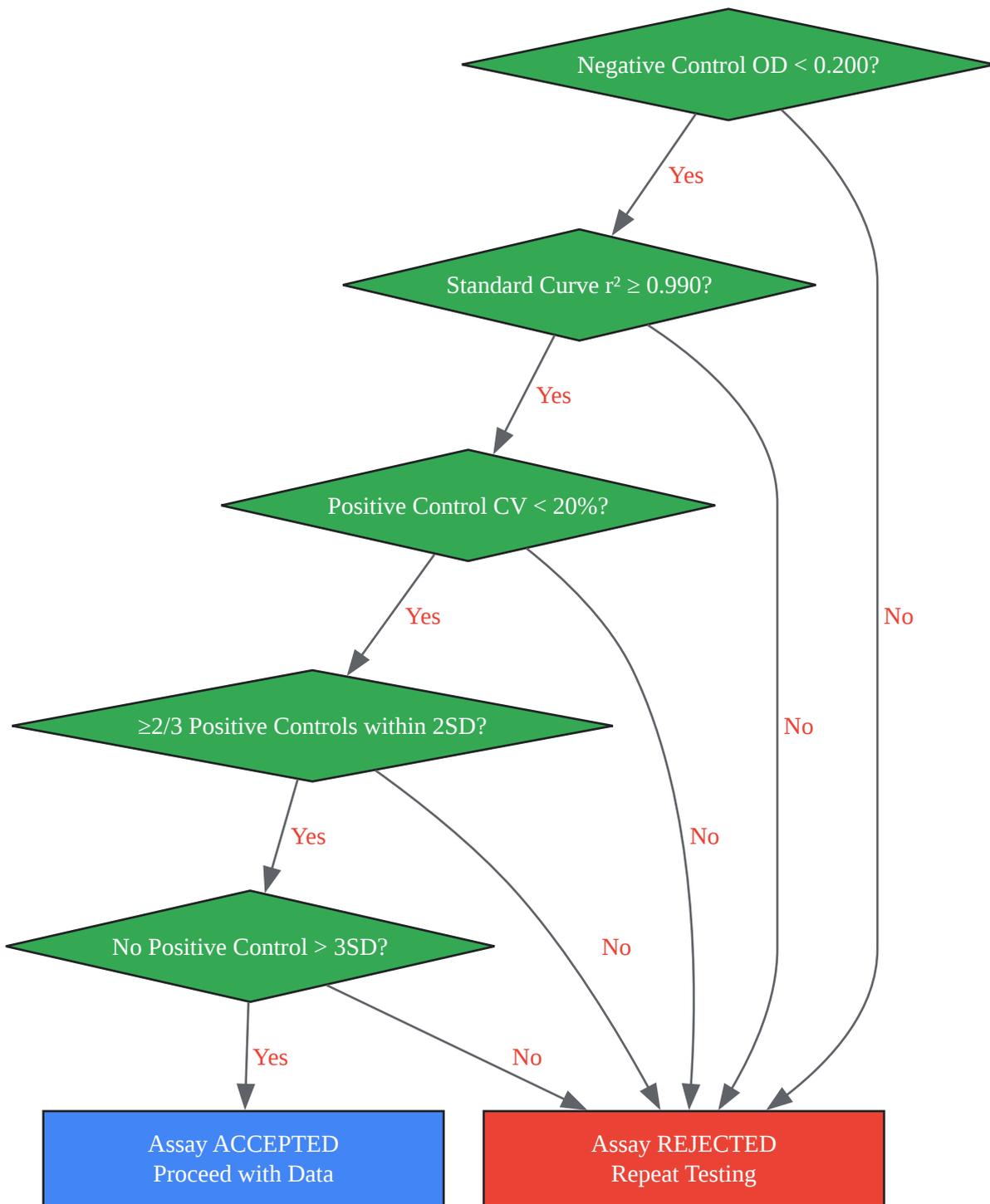
The following diagrams outline the experimental workflow and the critical quality control checks for the assay.





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High-Throughput Anti-PA IgG ELISA Workflow



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Assay Acceptance Criteria Pathway

Troubleshooting Common Issues

- **Problem: High Background Signal**

- **Potential Cause:** Inadequate washing or non-specific binding.
- **Solution:** Ensure all washing steps are performed correctly with sufficient volume. Verify the concentration and incubation time of the detection antibody. Confirm the quality and specificity of the blocking buffer [1].

- **Problem: Poor Standard Curve Fit ($r^2 < 0.990$)**

- **Potential Cause:** Improper serial dilution of the **CDC-801** standard, pipetting errors, or degraded reagents.
- **Solution:** Carefully check the serial dilution technique and calibrate pipettes. Prepare fresh diluents and ensure the **CDC-801** standard has been stored correctly. Check the expiration dates of all critical reagents [1].

- **Problem: High Variation Between Replicates ($CV > 25\%$)**

- **Potential Cause:** Inconsistent sample loading, uneven washing, or plate sealing issues during incubation.
- **Solution:** Use calibrated multi-channel pipettes for consistent loading. Ensure even dispensing of wash buffer across all wells. Use proper plate seals to prevent evaporation and well-to-well contamination [1].

- **Problem: Sample Concentrations Reported as $>109.4 \mu\text{g/mL}$ or 0**

- **Potential Cause:** The sample's optical density (OD) falls outside the range of the standard curve.
- **Solution:** For samples with ODs above the highest standard, repeat the test using a serial dilution in the original (non-high-throughput) assay format for accurate quantification. Samples below the lowest standard are reported as 0 [1].

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References

1. Validation of high throughput screening of human sera for ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [FAQ: Understanding the CDC-801 Reference Standard].

Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b006987#cdc-801-analytical-method-validation>]

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